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Compound of Interest

Compound Name: IR-792 perchlorate

Cat. No.: B1518422

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of the
near-infrared (NIR) fluorescent dye, IR-792 perchlorate, to antibodies and nanopatrticles.
These conjugates are valuable tools for a range of applications, including in vivo imaging, flow
cytometry, and targeted drug delivery.

Introduction to IR-792 Perchlorate

IR-792 perchlorate is a heptamethine cyanine dye that exhibits strong absorption and
fluorescence in the near-infrared spectrum (approximately 792 nm). This region of the
electromagnetic spectrum is advantageous for biological applications due to deeper tissue
penetration of light and reduced autofluorescence from endogenous molecules. These
properties make IR-792 an excellent candidate for labeling biomolecules and nanoparticles for
sensitive in vivo and in vitro detection.

Conjugation of IR-792 Perchlorate to Antibodies

The most common method for conjugating IR-792 to antibodies is through the use of an N-
hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group forms a stable
covalent amide bond with primary amines (e.g., the side chain of lysine residues) on the
antibody.
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Key Experimental Parameters and Data

Successful antibody conjugation requires careful optimization of several parameters to achieve
the desired degree of labeling (DOL), which is the average number of dye molecules
conjugated to a single antibody.

Recommended
Parameter Purpose
Range/Value

To control the degree of
labeling (DOL). Higher ratios

Dye-to-Antibody Molar Ratio 5:1t0 20:1 i
generally lead to higher DOL.
[1]
) ) Higher concentrations can
Antibody Concentration 1-10 mg/mL ) ) o
improve labeling efficiency.[2]
0.1 M Sodium Bicarbonate or To maintain an optimal pH for

Reaction Buffer ] )
50 mM Sodium Phosphate the reaction.

Facilitates the reaction
Reaction pH 8.0-85 between the NHS ester and
primary amines.[3]

Sufficient time for the
Reaction Time 1 hour conjugation reaction to

proceed to completion.[2]

Convenient and generally
Reaction Temperature Room Temperature effective for the conjugation

reaction.

Size Exclusion )
To remove unconjugated dye

Purification Method Chromatography (e.qg., i
from the labeled antibody.[4]

Sephadex G-25)
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Reported Degree of Labeling (DOL) for

NIR Dyes
Target DOL for Imaging 1-3
Example DOL Achieved 1.2and 0.3

Experimental Protocol: IR-792 NHS Ester Conjugation to
an Antibody

This protocol describes the labeling of an IgG antibody with an IR-792 NHS ester.

Materials:

IgG antibody (free of amine-containing stabilizers like Tris or glycine)

IR-792 NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer, pH 8.3

Size exclusion chromatography column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
e Antibody Preparation:

o Prepare the antibody solution in 0.1 M sodium bicarbonate buffer at a concentration of 2.5
mg/mL. If the antibody is in a different buffer, perform a buffer exchange.

e Dye Preparation:

o Immediately before use, dissolve the IR-792 NHS ester in anhydrous DMSO to a
concentration of 10 mg/mL.
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e Conjugation Reaction:

o Add the dissolved IR-792 NHS ester to the antibody solution. A starting molar excess of
10:1 (dye:antibody) is recommended.

o Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.
 Purification:

o Purify the conjugate using a size exclusion chromatography column pre-equilibrated with
PBS.

o Collect the fractions containing the labeled antibody, which will elute first. The smaller,
unconjugated dye molecules will elute later.

o Characterization (Degree of Labeling):

o Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~792
nm (for IR-792).

o Calculate the concentration of the antibody and the dye using the Beer-Lambert law and
their respective extinction coefficients.

o The DOL is the molar ratio of the dye to the antibody. A correction factor for the dye's
absorbance at 280 nm should be applied for accurate protein concentration determination.

[1]

Workflow for Antibody Conjugation
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Caption: Workflow for IR-792 perchlorate conjugation to an antibody.

Conjugation of IR-792 Perchlorate to Nanoparticles

IR-792 perchlorate can be conjugated to various types of nanoparticles, including gold
nanoparticles (AuNPs) and polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA).

The method of conjugation depends on the nanoparticle composition and surface chemistry.

Passive Adsorption to Gold Nanoparticles

Passive adsorption relies on non-covalent interactions, such as electrostatic and hydrophobic

forces, to attach the dye to the nanoparticle surface. This method is commonly used for gold

nanoparticles.

3.1.1. Key Experimental Parameters and Data
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Parameter

Recommended
Range/Value

Purpose

Gold Nanopatrticle

Concentration

Varies by application, e.g.,
OD=1

Provides a surface for dye

adsorption.

IR-792 Concentration

Titrated to determine optimal

loading

To achieve sufficient surface
coverage and signal without

causing aggregation.

pH of Solution

Near the isoelectric point of

any protein coating

To optimize electrostatic
interactions. For direct dye
adsorption, pH can influence
dye stability and interaction

with the gold surface.

Incubation Time

30 minutes to 1 hour

To allow for sufficient
interaction and adsorption of

the dye.

Stabilizing Agent

e.g., PEG-thiol, SDS

To prevent aggregation and
enhance stability in biological
media.[5]

Purification Method

Centrifugation and

resuspension

To remove unbound dye.

3.1.2. Experimental Protocol: Passive Adsorption of IR-792 to Gold Nanoparticles

Materials:

Procedure:

IR-792 perchlorate solution

Gold nanoparticle suspension

Stabilizing agent (e.g., methoxy-PEG-thiol)

Phosphate Buffered Saline (PBS), pH 7.4
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¢ Incubation:

o Add the IR-792 perchlorate solution to the gold nanoparticle suspension. The optimal
concentration of IR-792 should be determined empirically by titration.

o Incubate the mixture for 30-60 minutes at room temperature with gentle stirring.
 Stabilization:

o Add the stabilizing agent (e.g., mPEG-thiol) to the mixture and incubate for another 30
minutes.

o Purification:

o Centrifuge the solution to pellet the nanoparticles. The centrifugation speed and time will
depend on the size of the nanopatrticles.

o Remove the supernatant containing unbound dye.

o Resuspend the nanoparticle pellet in PBS. Repeat the centrifugation and resuspension
steps 2-3 times to ensure complete removal of free dye.

e Characterization:

o UV-Vis Spectroscopy: Measure the absorbance spectrum to confirm the presence of both
the gold nanoparticle plasmon peak and the IR-792 absorbance peak.

o Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential
to assess the size and stability of the conjugates.

o Transmission Electron Microscopy (TEM): Visualize the size and morphology of the
conjugated nanoparticles.

Encapsulation in PLGA Nanoparticles

For polymeric nanopatrticles like PLGA, IR-792 is typically encapsulated within the nanoparticle
matrix during their formulation. The solvent displacement (nanoprecipitation) method is a
common technique.
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3.2.1. Key Experimental Parameters and Data

Recommended
Parameter Purpose
Range/Value
PLGA Concentration e.g., 50 mg in organic phase Forms the nanoparticle matrix.
IR-792 Concentration e.g., 10 mg in organic phase The drug to be encapsulated.
) ) To dissolve the polymer and
Organic Solvent Acetone, Dichloromethane

the dye.

Containing a surfactant (e.g.,
Aqueous Phase

To facilitate nanoparticle

1% PVA) formation and stabilization.
Organic to Aqueous Phase Influences nanoparticle size
] e.g., 1.3 (v/v) ] o
Ratio and encapsulation efficiency.
o ) ) ] To remove unencapsulated
Purification Method Centrifugation and washing

dye and excess surfactant.

Reported Encapsulation Efficiency and
Drug Loading

Encapsulation Efficiency (%) 88.4+0.17

Drug Loading (%) 16.98 + 0.7

3.2.2. Experimental Protocol: Encapsulation of IR-792 in PLGA Nanopatrticles

Materials:

PLGA

IR-792 perchlorate

Acetone

Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
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e Deionized water

Procedure:

o Organic Phase Preparation:

o Dissolve PLGA and IR-792 perchlorate in acetone.

» Nanoprecipitation:

o Under magnetic stirring, add the organic phase dropwise to the aqueous PVA solution.

o Nanopatrticles will form spontaneously as the organic solvent diffuses into the aqueous
phase.

e Solvent Evaporation:

o Continue stirring the suspension to allow for the complete evaporation of the organic
solvent.

o Purification:

o Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the
nanoparticles.

o Remove the supernatant.

o Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again.
Repeat this washing step 2-3 times.

e Characterization:

o UV-Vis Spectroscopy: Determine the amount of encapsulated IR-792 by dissolving a
known amount of lyophilized nanoparticles and measuring the absorbance. The
encapsulation efficiency and drug loading can then be calculated.

o DLS and TEM/SEM: Characterize the size, zeta potential, and morphology of the
nanoparticles.
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Workflow for Nanoparticle Conjugation/Encapsulation
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Caption: Workflows for IR-792 conjugation to nanopatrticles.

Stability of IR-792 Conjugates

The stability of IR-792 conjugates is crucial for their successful application, particularly for in

vivo studies.

e Antibody Conjugates: The stability is primarily determined by the covalent amide bond, which

is generally stable under physiological conditions. However, the degree of labeling can
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impact the overall stability and aggregation propensity of the antibody.[6] Long-term storage
should be at 4°C or -20°C, protected from light.

o Nanoparticle Conjugates:

o Gold Nanopatrticles: Stability is influenced by the surface coating. PEGylation is a common
strategy to improve colloidal stability in biological media and reduce non-specific protein
adsorption. Stability can be assessed by monitoring changes in the plasmon peak via UV-
Vis spectroscopy and particle size by DLS upon incubation in relevant buffers or serum.

o PLGA Nanopatrticles: The release of encapsulated IR-792 is governed by the degradation
of the PLGA matrix. The release profile can be tuned by altering the molecular weight and
composition of the PLGA. In vitro release studies are performed by incubating the
nanoparticles in a buffer (e.g., PBS at 37°C) and measuring the amount of released dye
over time.

Applications of IR-792 Conjugates

» Fluorescence Imaging: The near-infrared properties of IR-792 make it an excellent choice for
in vivo imaging, allowing for deep tissue visualization with high signal-to-noise ratios.
Antibody and nanoparticle conjugates can be used to target specific tissues or cell types for
disease diagnosis and monitoring.

o Surface-Enhanced Raman Scattering (SERS): When adsorbed onto plasmonic nanoparticles
like gold nanostars, IR-792 can serve as a potent SERS reporter, enabling highly sensitive
detection for molecular imaging.[5][7]

e Photothermal Therapy (PTT): IR-792 can act as a photothermal agent, converting absorbed
light energy into heat. When targeted to tumors using antibody or nanoparticle conjugates,
this property can be exploited to induce localized hyperthermia for cancer therapy.

o Flow Cytometry: IR-792 labeled antibodies can be used in multicolor flow cytometry panels,
expanding the range of available fluorophores into the near-infrared spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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